molecular formula C16H18N4O4S B3019549 N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-82-8

N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B3019549
CAS No.: 868226-82-8
M. Wt: 362.4
InChI Key: PIPLLYSDCSXLJA-UHFFFAOYSA-N
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Description

N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including an allylthio group, an amino group, and a dimethoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can yield corresponding amines .

Scientific Research Applications

N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide include other pyrimidine derivatives and benzamide compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-amino-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-4-7-25-16-19-13(17)12(15(22)20-16)18-14(21)9-5-6-10(23-2)11(8-9)24-3/h4-6,8H,1,7H2,2-3H3,(H,18,21)(H3,17,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPLLYSDCSXLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC=C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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